![molecular formula C17H12F2N2O2S B5693143 N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B5693143.png)
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide, also known as DFB, is a small molecule drug that has been extensively studied for its potential therapeutic applications. DFB belongs to the class of thiazole compounds and has been shown to possess a variety of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
科学的研究の応用
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been reported to have anticancer properties, with studies showing its ability to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to possess antiviral properties, with studies demonstrating its ability to inhibit the replication of viruses such as HIV and HCV.
作用機序
The exact mechanism of action of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide is not fully understood. However, studies have shown that this compound exerts its biological effects by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which plays a key role in the regulation of inflammation. This compound has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to possess a variety of biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, this compound has been shown to inhibit the replication of viruses such as HIV and HCV.
実験室実験の利点と制限
One of the main advantages of using N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide in lab experiments is its well-established synthesis method. Additionally, this compound has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce cytotoxicity in certain cell types, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide. One area of research could focus on the development of novel derivatives of this compound with improved therapeutic properties. Another area of research could focus on the elucidation of the exact mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, further research could be conducted to evaluate the safety and efficacy of this compound in preclinical and clinical studies.
合成法
The synthesis of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide involves the reaction of 2,4-difluoroaniline with thioamide, followed by the reaction with 3-methoxybenzoyl chloride. The resulting compound is then purified by column chromatography to obtain pure this compound. The synthesis method of this compound is well-established and has been reported in several literature sources.
特性
IUPAC Name |
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2S/c1-23-12-4-2-3-10(7-12)16(22)21-17-20-15(9-24-17)13-6-5-11(18)8-14(13)19/h2-9H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLAOYBEIZIRGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


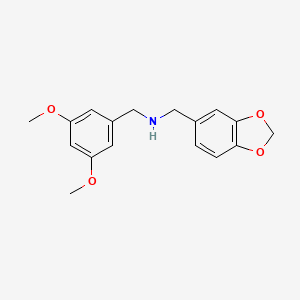
![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5693081.png)
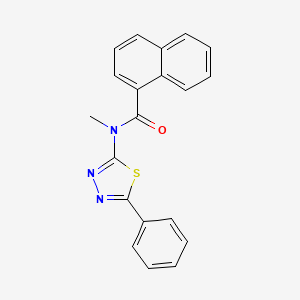

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5693091.png)
![4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5693098.png)

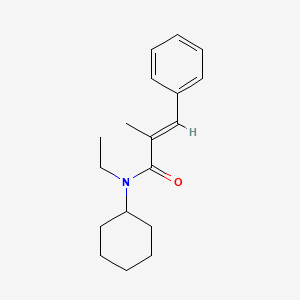
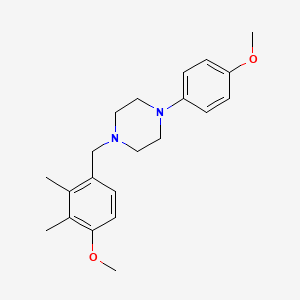
![3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5693119.png)
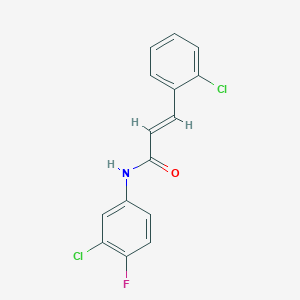
![N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5693146.png)
![1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5693149.png)